molecular formula C13H23ClN6O B5037971 N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine

N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine

Cat. No. B5037971
M. Wt: 314.81 g/mol
InChI Key: YPEJRAHPWAOKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine, commonly known as BCT-100, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCT-100 belongs to the family of triazine compounds that have been extensively studied for their antitumor, antiviral, and antifungal properties.

Mechanism of Action

The mechanism of action of BCT-100 is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes such as DNA replication, cell division, and protein synthesis. BCT-100 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and ribonucleotide reductase, an enzyme involved in nucleotide synthesis.
Biochemical and physiological effects:
BCT-100 has been shown to have various biochemical and physiological effects on cells. In cancer cells, BCT-100 has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In viral infections, BCT-100 has been shown to inhibit viral replication and reduce viral load. In fungal infections, BCT-100 has been shown to inhibit fungal growth and reduce fungal load.

Advantages and Limitations for Lab Experiments

BCT-100 has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, BCT-100 also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for the research of BCT-100. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases such as bacterial infections and autoimmune diseases. Additionally, the development of novel derivatives of BCT-100 with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.
In conclusion, BCT-100 is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BCT-100 as a therapeutic agent.

Synthesis Methods

The synthesis of BCT-100 involves the reaction of 6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine with n-butylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

BCT-100 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and fungal infections. In cancer research, BCT-100 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In viral infections, BCT-100 has been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus. In fungal infections, BCT-100 has been shown to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

4-N-butyl-6-chloro-2-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN6O/c1-2-3-4-15-12-17-11(14)18-13(19-12)16-5-6-20-7-9-21-10-8-20/h2-10H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEJRAHPWAOKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)Cl)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-butyl-6-chloro-2-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine

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